molecular formula C40H27N3O4 B5111976 N,N'-di-2-biphenylyl-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isophthalamide CAS No. 5540-36-3

N,N'-di-2-biphenylyl-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isophthalamide

Cat. No. B5111976
CAS RN: 5540-36-3
M. Wt: 613.7 g/mol
InChI Key: UADAHPHEXVDHMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-di-2-biphenylyl-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isophthalamide, commonly known as DBI, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DBI is a member of the benzodiazepine family and has been found to exhibit anxiogenic effects in animal models, making it a promising candidate for the development of novel anxiolytic drugs.

Mechanism of Action

DBI acts as a positive allosteric modulator of the GABA-A receptor, which enhances the inhibitory effects of GABA neurotransmission. This results in a decrease in neuronal excitability and a reduction in anxiety and seizure activity.
Biochemical and physiological effects:
DBI has been found to have a number of biochemical and physiological effects, including the modulation of GABA-A receptor activity, the regulation of ion channels, and the inhibition of voltage-gated calcium channels. These effects contribute to the anxiolytic, anticonvulsant, and sedative properties of DBI.

Advantages and Limitations for Lab Experiments

DBI has several advantages for use in lab experiments, including its high solubility in organic solvents and its ability to bind specifically to the GABA-A receptor. However, DBI has some limitations, such as its low water solubility and potential toxicity at high doses.

Future Directions

There are several potential future directions for research on DBI, including the development of novel anxiolytic drugs based on its structure, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential as a therapeutic agent for neurological disorders such as epilepsy and anxiety disorders.
In conclusion, DBI is a promising chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. Its ability to modulate GABA-A receptor activity makes it a promising candidate for the development of novel anxiolytic drugs, and its anticonvulsant and sedative effects suggest potential therapeutic applications for neurological disorders. Further research is needed to fully understand the biochemical and physiological effects of DBI and to explore its potential as a therapeutic agent.

Synthesis Methods

The synthesis of DBI involves the reaction of 2-biphenylamine with phthalic anhydride and isophthalic acid in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in organic solvents such as chloroform and ethanol.

Scientific Research Applications

DBI has been extensively studied in the field of neuroscience due to its potential as an anxiolytic drug. It has been found to bind to the GABA-A receptor, which is the target of many clinically used anxiolytics such as benzodiazepines. DBI has also been shown to have anticonvulsant and sedative effects in animal models.

properties

IUPAC Name

5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(2-phenylphenyl)benzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H27N3O4/c44-37(41-35-21-11-9-17-31(35)26-13-3-1-4-14-26)28-23-29(25-30(24-28)43-39(46)33-19-7-8-20-34(33)40(43)47)38(45)42-36-22-12-10-18-32(36)27-15-5-2-6-16-27/h1-25H,(H,41,44)(H,42,45)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADAHPHEXVDHMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC(=CC(=C3)N4C(=O)C5=CC=CC=C5C4=O)C(=O)NC6=CC=CC=C6C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90386027
Record name STK295996
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

613.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-di(biphenyl-2-yl)-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzene-1,3-dicarboxamide

CAS RN

5540-36-3
Record name STK295996
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.